7-METHYL-5-[(2-METHYLPHENYL)METHOXY]-4-PHENYL-2H-CHROMEN-2-ONE
Overview
Description
7-METHYL-5-[(2-METHYLPHENYL)METHOXY]-4-PHENYL-2H-CHROMEN-2-ONE is a synthetic organic compound belonging to the class of chromen-2-one derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-METHYL-5-[(2-METHYLPHENYL)METHOXY]-4-PHENYL-2H-CHROMEN-2-ONE typically involves the reaction of 7-hydroxy-4-methylcoumarin with 2-methylbenzyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like acetone under reflux conditions. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and automated purification systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
7-METHYL-5-[(2-METHYLPHENYL)METHOXY]-4-PHENYL-2H-CHROMEN-2-ONE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding quinones.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride to yield dihydro derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Thiols or amines in the presence of a base like sodium hydride.
Major Products
Oxidation: Quinones.
Reduction: Dihydro derivatives.
Substitution: Thiol or amine-substituted derivatives.
Scientific Research Applications
7-METHYL-5-[(2-METHYLPHENYL)METHOXY]-4-PHENYL-2H-CHROMEN-2-ONE has been studied for various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anti-inflammatory agent.
Medicine: Explored for its potential therapeutic effects in treating diseases like cancer and cardiovascular disorders.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of dyes and pigments
Mechanism of Action
The mechanism of action of 7-METHYL-5-[(2-METHYLPHENYL)METHOXY]-4-PHENYL-2H-CHROMEN-2-ONE involves its interaction with various molecular targets and pathways. It is believed to exert its effects by:
Inhibiting enzymes: Such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in inflammatory processes.
Modulating signaling pathways: Including the NF-κB and MAPK pathways, which play roles in cell proliferation and apoptosis.
Comparison with Similar Compounds
Similar Compounds
2-Methoxy-5-methylphenol: Known for its antimicrobial properties.
5-Methoxy-2-methylaniline: Used in the synthesis of various pharmaceuticals.
5-Methoxy-2-methyl-3-indoleacetic acid: Studied for its potential anti-inflammatory effects.
Uniqueness
7-METHYL-5-[(2-METHYLPHENYL)METHOXY]-4-PHENYL-2H-CHROMEN-2-ONE is unique due to its specific substitution pattern on the chromen-2-one core, which imparts distinct biological activities and chemical reactivity compared to other similar compounds.
Properties
IUPAC Name |
7-methyl-5-[(2-methylphenyl)methoxy]-4-phenylchromen-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20O3/c1-16-12-21(26-15-19-11-7-6-8-17(19)2)24-20(18-9-4-3-5-10-18)14-23(25)27-22(24)13-16/h3-14H,15H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZMHFNNQXUOJCV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1COC2=CC(=CC3=C2C(=CC(=O)O3)C4=CC=CC=C4)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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